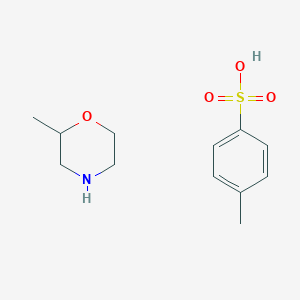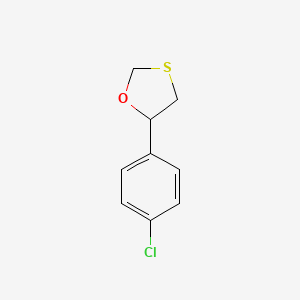
5-(4-Chlorophenyl)-1,3-oxathiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorophenyl)-1,3-oxathiolane: is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure. The presence of the 4-chlorophenyl group attached to the oxathiolane ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1,3-oxathiolane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with a thiol and an epoxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxathiolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the process.
化学反应分析
Types of Reactions: 5-(4-Chlorophenyl)-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-(4-Chlorophenyl)-1,3-oxathiolane is used as a building block in the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Medicine: Research has explored the use of this compound derivatives in the treatment of various diseases. Its structural features allow for the design of molecules that can target specific enzymes or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of 5-(4-Chlorophenyl)-1,3-oxathiolane involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity for certain targets, while the oxathiolane ring provides additional functional groups for interaction.
相似化合物的比较
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Another heterocyclic compound with similar structural features but different biological activities.
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Shares the 4-chlorophenyl group but has a different ring structure, leading to distinct chemical properties.
Uniqueness: 5-(4-Chlorophenyl)-1,3-oxathiolane is unique due to the presence of both sulfur and oxygen atoms in its ring structure. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
属性
CAS 编号 |
114364-48-6 |
|---|---|
分子式 |
C9H9ClOS |
分子量 |
200.69 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C9H9ClOS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-4,9H,5-6H2 |
InChI 键 |
QKDLIUOIYKCLRW-UHFFFAOYSA-N |
规范 SMILES |
C1C(OCS1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
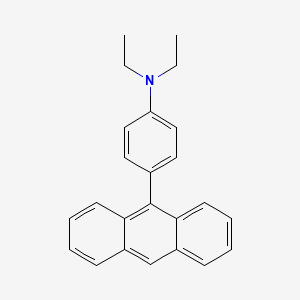
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
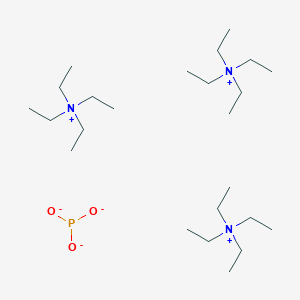

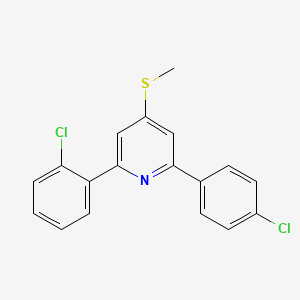
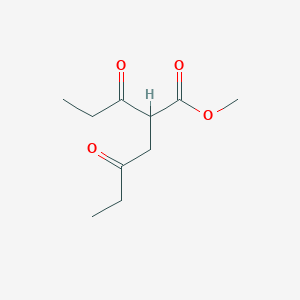
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)


![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
